molecular formula C5H4Cl2N2O B1312329 3,6-Dichloro-4-methoxypyridazine CAS No. 70952-62-4

3,6-Dichloro-4-methoxypyridazine

Cat. No. B1312329
CAS RN: 70952-62-4
M. Wt: 179 g/mol
InChI Key: ODKKBTJZLBPUGU-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-methoxypyridazine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,6-Dichloro-4-methoxypyridazine involves the use of palladium on carbon, hydrogen, and ammonium formate in methanol at 20°C . The reaction mixture is stirred under 1 atmosphere overnight .


Molecular Structure Analysis

The InChI code for 3,6-Dichloro-4-methoxypyridazine is 1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3 . The compound has 10 heavy atoms and 3 H-bond acceptors .


Physical And Chemical Properties Analysis

3,6-Dichloro-4-methoxypyridazine is a solid at room temperature . The compound is soluble, with a Log S (ESOL) of -2.42 .

Scientific Research Applications

Synthesis of Pyridazine Derivatives

One of the primary applications of 3,6-Dichloro-4-methoxypyridazine is in the synthesis of pyridazine derivatives, which are valuable in various chemical processes. For instance, new synthetic routes have been developed for the preparation of 6-methoxypyridazine-3-carboxylic acid using 3-chloro-6-methylpyridazine as the starting material. These methods involve methoxylation and oxidation steps, yielding significant overall yields of the target compound, highlighting the versatility and reactivity of pyridazine derivatives in synthetic chemistry (Ju Xiu-lian, 2011).

Electrophilic Chlorinating Agents

3,6-Dichloro-4-methoxypyridazine has also been utilized as a precursor in the development of novel electrophilic chlorinating agents. These agents are effective in the α-chlorination of active methylene/methine compounds, demonstrating the compound's role in facilitating selective and efficient chlorination reactions. Such advancements are crucial in the development of synthetic methodologies that require precise and controlled chlorination steps (Yong-Dae Park et al., 2005).

Spectroscopic and Structural Analysis

The spectroscopic and structural properties of pyridazine derivatives, including those related to 3,6-Dichloro-4-methoxypyridazine, have been extensively studied to understand their chemical behavior and potential applications. For example, detailed analysis using techniques like FT-Raman, FT-Infrared spectra, and DFT calculations have been employed to investigate the structural and vibrational characteristics of 3-chloro-6-methoxypyridazine. Such studies provide valuable insights into the molecular geometry, electronic properties, and NMR spectral analysis, contributing to the broader understanding of pyridazine chemistry (S. Vijaya Chamundeeswari et al., 2013).

Material Science Applications

In material science, 3,6-Dichloro-4-methoxypyridazine serves as a key intermediate in the synthesis of complex molecular structures and materials. Its reactivity and structural features make it suitable for creating compounds with specific properties, such as light absorption, electrical conductivity, and chemical stability. For instance, its use in the preparation of 2-substituted pyridazino[4,3-h]psoralen derivatives showcases its role in producing compounds with potential applications in photophysics and photochemistry (J. Gonzalez-Gomez & E. Uriarte, 2003).

Safety And Hazards

The safety data sheet for 3,6-Dichloro-4-methoxypyridazine indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, personal precautions, protective equipment, and emergency procedures should be followed .

properties

IUPAC Name

3,6-dichloro-4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKKBTJZLBPUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423300
Record name 3,6-dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-methoxypyridazine

CAS RN

70952-62-4
Record name 3,6-dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H NAGASHIMA, K UKAI, H ODA… - Chemical and …, 1987 - jstage.jst.go.jp
Our previous article described the result of methoxylation of 3,4,5-trichloropyridazine.2) In this paper, we report some observ Page 1 350 Vol. 35 (1987) Chem. Pharm. Bull. 35 (1) 350-…
Number of citations: 6 www.jstage.jst.go.jp
長島弘, 鵜飼浄, 小田博久, 正木幸雄… - … & pharmaceutical bulletin, 1987 - cir.nii.ac.jp
Methoxylation of 3, 4, 6-trichloropyridazine (1) with sodium methoxide was investigated in detail. Dimethoxylation of 1 afforded 6-chloro-3, 4-dimethoxypyridazine (5) and a molccular …
Number of citations: 0 cir.nii.ac.jp
JK Landquist, SE Meek - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Nucleophilic attack by amines replaces chlorine in 3,6-dialkoxy-4-chloro- and 5- and 6-alkoxy-3,4-dichloro-pyridazines, but in 4-alkoxy-3,6-dichloro- and 4,6-dialkoxy-3-chloro-…
Number of citations: 0 pubs.rsc.org
E Blaise, AE Kümmerle, H Hammoud… - The Journal of …, 2014 - ACS Publications
3-Substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines were prepared from a sequence of three chemo- and regioselective reactions combining …
Number of citations: 15 pubs.acs.org
JW Mason, DL Aldous - Pyridazines in The Chemistry of …, 2009 - books.google.com
The proper nomenclature for 1, 2-diazine systems that contain a carbonyl group in the ring has been the subject of considerable debate and confusion. Fully unsaturated (aromatic) …
Number of citations: 1 books.google.com
BRT KEENE - Advances in Heterocyclic Chemistry, 1988 - books.google.com
The monocyclic diazines, triazines, and tetrazines are all theoretically subject to electrophilic attack at one or more of their annular nitrogen atoms by protons; alkylating, acylating, and …
Number of citations: 0 books.google.com
J Lu, S Donnecke, I Paci, DC Leitch - Chemical Science, 2022 - pubs.rsc.org
Making accurate, quantitative predictions of chemical reactivity based on molecular structure is an unsolved problem in chemical synthesis, particularly for complex molecules. We …
Number of citations: 15 pubs.rsc.org
J Lu, S Donnecke, I Paci, D Leitch - 2021 - chemrxiv.org
Making accurate, quantitative predictions of chemical reactivity based on molecular structure is an unsolved problem in chemical synthesis, particularly for complex molecules. We …
Number of citations: 2 chemrxiv.org
J Lu, S Donnecke, I Paci, D Leitch - 2021 - chemrxiv.org
Making accurate, quantitative predictions of chemical reactivity based on molecular structure is an unsolved problem in chemical synthesis, particularly for complex molecules. We …
Number of citations: 2 chemrxiv.org
HY Sagong - 2017 - rucore.libraries.rutgers.edu
Influenza viruses are lipid-enveloped, negative-sense, single-strand RNA viruses, which belong to the family of Orthomyxoviridae. 1 There are three types of viruses: A, B and C. …
Number of citations: 2 rucore.libraries.rutgers.edu

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